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Compound of Interest

Compound Name: AMT hydrochloride

Cat. No.: B1143389

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Methyltryptamine (AMT) is a tryptamine derivative known for its psychoactive properties,
acting as a psychedelic, stimulant, and entactogen.[1] Originally developed as an
antidepressant in the 1960s, it was briefly used in the Soviet Union under the brand name
Indopan.[1] Due to its potential for abuse and lack of accepted medical use in many countries,
including the United States where it is a Schedule | controlled substance, high-purity analytical
reference standards of AMT hydrochloride are crucial for forensic laboratories, clinical
toxicology, and scientific research.[2][3] This guide provides an in-depth technical overview of
AMT hydrochloride, focusing on its synthesis, purification, analytical characterization, and
pharmacological action to support its use as a certified reference material.

Physical and Chemical Properties

AMT hydrochloride is a white to off-white crystalline solid.[3] The alpha-substitution on the
tryptamine backbone renders it a poorer substrate for monoamine oxidase A, which contributes
to its longer half-life and oral activity.[4] Key physical and chemical properties are summarized
in the table below.
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Property Value Reference(s)

) 1-(1H-indol-3-yl)propan-2-
Chemical Name _ _ [5]
amine hydrochloride

a-MT, Indopan, 3-(2-
Synonyms _ _ [1][6]
Aminopropyl)indole HCI

Molecular Formula C11H14N2 - HCI [6]
Molecular Weight 210.7 g/mol [6]
Appearance White crystalline powder [3]
Melting Point 98-100 °C (free base) [7]

DMF: 11 mg/mLDMSO: 11
Solubility mg/mLEthanol: 20 mg/mLPBS [6]
(pH 7.2): 5 mg/mL

UV Amax 220, 281, 290 nm [6]

Purity (as reference standard) >98% [6]

Synthesis and Purification for an Analytical
Reference Standard

The synthesis of a high-purity AMT hydrochloride reference standard requires a well-
controlled process to ensure the final product is free of significant impurities. A common and
effective synthetic route proceeds via a Henry reaction between indole-3-carboxaldehyde and
nitroethane, followed by reduction of the resulting nitropropene.[4]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(1H-indol-3-yl)-2-nitropropene

 In a round-bottom flask, combine indole-3-carboxaldehyde (1.0 eq), nitroethane (5.0 eq), and
ammonium acetate (1.4 eq).

e Add glacial acetic acid to the mixture to act as a solvent and catalyst.
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Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.
Slowly add water to the cooled solution to precipitate the product.

Collect the solid product by vacuum filtration and wash with a solution of acetic acid and
water.

The crude 1-(1H-indol-3-yl)-2-nitropropene can be further purified by recrystallization from a
suitable solvent such as ethanol.[8]

Step 2: Reduction of 1-(1H-indol-3-yl)-2-nitropropene to a-Methyltryptamine

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride
(LAH) (excess, e.g., 4.0 eq) in anhydrous tetrahydrofuran (THF) in a multi-necked flask
equipped with a reflux condenser and a dropping funnel.

Dissolve the purified 1-(1H-indol-3-yl)-2-nitropropene from Step 1 in anhydrous THF and add
it dropwise to the LAH suspension with stirring. The reaction is exothermic and should be
controlled with an ice bath.

After the addition is complete, heat the mixture to reflux for several hours until the reaction is
complete (monitored by TLC).

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the
sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and
then more water.

Filter the resulting granular precipitate and wash it thoroughly with THF or diethyl ether.

Combine the filtrate and washes, and evaporate the solvent under reduced pressure to yield
the crude a-methyltryptamine free base as an oil or solid.

Experimental Protocol: Purification and Salt Formation
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e Dissolve the crude AMT free base in a minimal amount of a suitable solvent, such as diethyl
ether or dichloromethane.

» Extract the basic AMT into an acidic aqueous solution by washing with 1M hydrochloric acid.
o Separate the aqueous layer containing the AMT hydrochloride salt.

e Wash the agueous layer with a nonpolar organic solvent like hexane to remove any non-
basic impurities.

» Basify the aqueous solution with a strong base (e.g., 2M NaOH) to precipitate the AMT free
base.

o Extract the pure AMT free base into an organic solvent like dichloromethane, dry the organic
layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

» For the final salt formation, dissolve the purified free base in a suitable solvent (e.g., diethyl
ether or isopropanol) and add a stoichiometric amount of ethereal or isopropanolic hydrogen
chloride solution dropwise with stirring.

o The AMT hydrochloride will precipitate as a crystalline solid. Collect the solid by filtration,
wash with cold solvent, and dry under vacuum to yield the high-purity analytical reference
standard.[8]

Diagrams
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Caption: Synthesis workflow for AMT hydrochloride reference standard.

Analytical Characterization

To qualify as an analytical reference standard, AMT hydrochloride must be rigorously
characterized to confirm its identity, purity, and potency.

Spectroscopic Data

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, fully assigned spectrum for the hydrochloride salt is not readily available in
the public domain, the following table presents expected chemical shifts for the free base in a
non-polar solvent like CDCls. The presence of the hydrochloride salt and the use of a polar
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solvent like D20 or DMSO-ds would cause shifts in the observed signals, particularly for the
protons near the amine group.

Assignment IH NMR (ppm) 13C NMR (ppm)
a-CHs ~1.2 ~22.0
a-CH ~3.5 ~48.0
B-CH2 ~2.8 ~35.0
Indole C2-H ~7.0 ~123.0
Indole C4-H ~7.6 ~111.0
Indole C5-H ~7.1 ~121.0
Indole C6-H ~7.1 ~119.0
Indole C7-H ~7.3 ~118.0
Indole C3 - ~113.0
Indole C3a - ~127.0
Indole C7a - ~136.0
Indole NH ~8.1 (broad) -

4.1.2 Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry of AMT typically results in extensive fragmentation.
The base peak is often observed at m/z 130, corresponding to the stable indole-containing
fragment after cleavage of the aminopropyl side chain.

m/z Relative Intensity Proposed Fragment

174 Low [M]* (Molecular lon)

131 High [CaHsN]* (indole-CH=CHz)
130 100% (Base Peak) [CoHsN]* (indole-CH=CH)
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Electrospray ionization (ESI) in positive mode will readily show the protonated molecule [M+H]*
at m/z 175.
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Caption: Analytical workflow for the characterization of AMT HCI.

Chromatographic Methods

4.2.1 High-Performance Liquid Chromatography (HPLC) for Purity Assay

A validated reverse-phase HPLC method is essential for determining the purity of the AMT
hydrochloride reference standard.

Experimental Protocol:
e Column: C18, 5 um, 4.6 x 250 mm

o Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20
mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). A typical starting
condition could be 20:80 (v/v) Acetonitrile:Buffer.

e Flow Rate: 1.0 mL/min
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e Detection: UV at 220 nm or 280 nm
e Injection Volume: 10 pL
e Column Temperature: 30 °C

o Standard Preparation: Accurately weigh and dissolve the AMT hydrochloride reference
standard in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

o Sample Preparation: Prepare the sample to be tested at the same concentration as the
standard.

o Validation Parameters: The method should be validated for specificity, linearity, accuracy,
precision (repeatability and intermediate precision), and range according to ICH guidelines.

Validation Parameter Acceptance Criteria

No interference from blank/placebo at the

Specificit
P Y retention time of AMT.
L ity Correlation coefficient (r2) = 0.999 over the
ineari
concentration range.
Recovery of 98.0% to 102.0% for spiked
Accuracy

samples.

o - Relative Standard Deviation (RSD) < 2.0% for
Precision (Repeatability) replicate injections

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful tool for identifying and quantifying volatile impurities. For tryptamines,
derivatization is often employed to improve chromatographic performance.

Experimental Protocol:

» Derivatization: Acetylation with acetic anhydride can be performed to derivatize the primary
amine, making the compound more volatile and less prone to tailing.
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Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-
5MS), 30 m x 0.25 mm ID, 0.25 um film thickness.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250 °C

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15
°C/min, and hold for 5 minutes.

MS Detector: Electron lonization (EIl) at 70 eV, scanning a mass range of m/z 40-550.

Pharmacological Action

AMT's pharmacological effects are complex, primarily stemming from its interaction with the
monoaminergic systems in the central nervous system.[3]

e Serotonin (5-HT) Receptor Agonism: AMT is a non-selective agonist at various serotonin
receptors, with notable activity at the 5-HT=2 family of receptors (5-HTza, 5-HTze, and 5-
HT2C).[4] Activation of the 5-HT2a receptor, in particular, is strongly linked to its psychedelic
effects. This interaction initiates a Gg/11 protein-coupled signaling cascade, leading to the
activation of phospholipase C (PLC) and subsequent downstream signaling.

Monoamine Reuptake Inhibition and Release: AMT is a potent inhibitor of the reuptake of
serotonin, norepinephrine, and dopamine.[6] It also acts as a releasing agent for these
monoamines. This dual action significantly increases the concentration of these
neurotransmitters in the synaptic cleft, contributing to its stimulant and entactogenic effects.

Monoamine Oxidase (MAO) Inhibition: AMT is a reversible inhibitor of monoamine oxidase A
(MAO-A), the enzyme responsible for the degradation of monoamine neurotransmitters.[3][9]
This inhibition further potentiates the effects of increased monoamine release by preventing
their breakdown, leading to a prolonged duration of action.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.deadiversion.usdoj.gov/drug_chem_info/amt.pdf
https://en.wikipedia.org/wiki/%CE%91-Methyltryptamine
https://www.caymanchem.com/product/11135/%CE%B1-methyl-tryptamine-(hydrochloride)
https://www.deadiversion.usdoj.gov/drug_chem_info/amt.pdf
https://scidok.sulb.uni-saarland.de/bitstream/20.500.11880/29171/4/In%20vitro%20monoamine%20oxidase%20inhibition%20potential%20of%20alpha-methyltryptamine%20analog%20new%20psychoactive%20substances%20for%20assessing%20possible%20toxic%20risks_mit_Vorblatt.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Neuron

Promotes
Release

Blocks
Reuptake

Reuptake |Reuptake

e —
SERT NET DAT Synaptic Vesicle
Release
\§‘ynaptic Cleft
Monoamines f TSI;IFI{ET
(5-HT, NE, DA) ' DA
\

egradation \Binds & Activates

¥ Postsynaptic Neuron

MAO-A 5-HT2a Receptor

IActivates

Y
Gg/11

IActivates

v
Phospholipase C

(PLC)
\
DAG IP3
PKC Activation Ca2* Release

Downstream
Signaling &
Psychedelic Effects

Click to download full resolution via product page

Caption: Pharmacological signaling pathways of AMT.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1143389?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The availability of a well-characterized AMT hydrochloride analytical reference standard is
indispensable for the accurate identification and quantification of this controlled substance in
forensic and research settings. This guide has outlined the key aspects of its synthesis,
purification, analytical characterization, and pharmacology. Adherence to detailed experimental
protocols and rigorous analytical validation is paramount to ensuring the quality and reliability
of the reference standard, thereby supporting the integrity of analytical results and advancing
scientific understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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